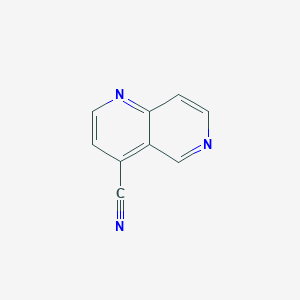

1,6-Naphthyridine-4-carbonitrile

Description

BenchChem offers high-quality 1,6-Naphthyridine-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Naphthyridine-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,6-naphthyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-5-7-1-4-12-9-2-3-11-6-8(7)9/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZBGFPVZBKROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=CN=CC2=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Ascendant Scaffold: A Technical Guide to 1,6-Naphthyridine-4-carbonitrile Derivatives and Analogs in Drug Discovery

Foreword: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The 1,6-naphthyridine core, a bicyclic aromatic system composed of two fused pyridine rings, has steadily gained prominence as such a scaffold.[1][2] Its unique electronic properties and rigid conformational framework make it an ideal foundation for the design of potent and selective therapeutic agents. This guide delves into a specific and promising subclass: 1,6-naphthyridine-4-carbonitrile derivatives and their analogs. We will explore their synthesis, diverse biological activities, and the critical structure-activity relationships that drive their therapeutic potential, with a particular focus on their role as kinase inhibitors in oncology.

I. The Strategic Synthesis of the 1,6-Naphthyridine Core

The construction of the 1,6-naphthyridine skeleton can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

A. Building from Pre-formed Pyridines: The Intramolecular Cyclization Approach

A common and versatile strategy involves the use of a pre-formed substituted pyridine ring, which is then elaborated and cyclized to form the second ring of the naphthyridine system. A particularly effective method for introducing functionality at the 4-position is through an intramolecular Friedel-Crafts-type reaction.[3]

Rationale for Method Selection: The intramolecular Friedel-Crafts reaction is a powerful tool for forming cyclic systems.[4] By tethering a reactive group to an aromatic ring, the cyclization becomes entropically favored. In the context of 1,6-naphthyridine synthesis, this approach allows for the regioselective formation of the second pyridine ring. The use of strong acids like trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4) is crucial for activating the nitrile group, transforming it into a reactive electrophile that can then undergo intramolecular attack by the adjacent aromatic ring.[3] This method is often high-yielding and can be performed on a gram scale.[3]

Experimental Protocol: Synthesis of a Fused Polycyclic 1,6-Naphthyridin-4-amine via Intramolecular Friedel-Crafts Cycloaromatization

This protocol is adapted from a mild and effective method for accessing fused polycyclic 1,6-naphthyridin-4-amine derivatives, which are key precursors for 4-carbonitrile analogs via a Sandmeyer-type reaction.[3][4]

Step 1: Synthesis of the 4-(Arylamino)nicotinonitrile Precursor

-

To a solution of 4-chloronicotinonitrile (1.0 eq) in a suitable solvent such as dioxane, add the desired aniline derivative (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 4-(arylamino)nicotinonitrile precursor.

Step 2: Intramolecular Friedel-Crafts Cycloaromatization

-

To the 4-(arylamino)nicotinonitrile precursor (1.0 eq), add trifluoromethanesulfonic acid (CF3SO3H) (typically 10-20 volumes) at room temperature with stirring.

-

Continue stirring at room temperature for 0.5-2 hours, monitoring the reaction by TLC or LC-MS.

-

Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH) until a neutral or slightly basic pH is achieved.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford the fused polycyclic 1,6-naphthyridin-4-amine.

Step 3: Conversion to 4-Carbonitrile via Sandmeyer-Type Reaction (Proposed)

-

Diazotization: Dissolve the 4-amino-1,6-naphthyridine derivative in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) and cool to 0-5 °C in an ice bath.[4]

-

Add a solution of sodium nitrite (NaNO2) in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt intermediate.[4]

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.[4]

-

Slowly add the cold diazonium salt solution to the CuCN solution. The reaction is often heated to promote the displacement of the diazonium group with the cyanide, with the evolution of nitrogen gas.[4]

-

After the reaction is complete, the mixture is worked up by extraction and purified by chromatography to yield the desired 1,6-naphthyridine-4-carbonitrile.

B. Multi-component Reactions: A Strategy for Rapid Diversification

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation.[5][6] The convergence of three or more starting materials to form a complex product streamlines the synthetic process and allows for the rapid generation of compound libraries.[7]

Rationale for Method Selection: MCRs are highly valued in medicinal chemistry for their ability to quickly explore chemical space.[8] The choice of catalyst is critical in MCRs to direct the reaction towards the desired product and avoid the formation of side products.[9] For the synthesis of substituted 1,6-naphthyridines, a four-component reaction involving a benzaldehyde, two equivalents of malononitrile, and an amine has been developed.[5] This approach allows for the introduction of diverse substituents at multiple positions of the naphthyridine core in a single step.

Figure 1: Workflow for Multi-component Synthesis of 1,6-Naphthyridines.

II. Biological Activities and Therapeutic Applications

The 1,6-naphthyridine scaffold has been identified as a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities. The introduction of a carbonitrile group at the 4-position can significantly influence the potency and selectivity of these compounds.

A. Kinase Inhibition in Oncology

A major area of interest for 1,6-naphthyridine derivatives is their potent inhibitory activity against various protein kinases implicated in cancer progression.

-

Fibroblast Growth Factor Receptor 4 (FGFR4): Aberrant FGFR4 signaling is a known driver in hepatocellular carcinoma and other solid tumors.[10] Selective FGFR4 inhibitors based on the 1,6-naphthyridine scaffold have shown significant anti-tumor activity in preclinical models.[11] The 4-carbonitrile group can act as a key hydrogen bond acceptor, contributing to the high affinity and selectivity of these inhibitors for the FGFR4 kinase domain.

-

AXL Receptor Tyrosine Kinase: AXL is a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, survival, and metastasis.[12] Overexpression of AXL is associated with poor prognosis and drug resistance in various cancers. 1,6-Naphthyridine-based AXL inhibitors are being investigated as potential therapeutic agents.

-

c-Met (Hepatocyte Growth Factor Receptor): The c-Met signaling pathway is frequently dysregulated in cancer, leading to increased cell proliferation, survival, and invasion.[13] 1,6-Naphthyridine derivatives have been developed as potent c-Met inhibitors, with some compounds demonstrating significant in vivo efficacy.[11]

Figure 2: General Signaling Pathway of Receptor Tyrosine Kinase Inhibition.

B. Other Therapeutic Areas

Beyond oncology, 1,6-naphthyridine derivatives have shown promise in other therapeutic areas:

-

Antiviral Activity: Certain 1,6-naphthyridine analogs have been identified as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.

-

Cardiovascular Diseases: Some derivatives exhibit antihypertensive properties.

-

Neurodegenerative Diseases: Inhibition of enzymes like Phosphodiesterase 10A (PDE10A) by 1,6-naphthyridine compounds is being explored for the treatment of neurodegenerative disorders.

III. Structure-Activity Relationships (SAR) and the Role of the 4-Carbonitrile Group

The biological activity of 1,6-naphthyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The 4-carbonitrile group plays a significant role in modulating the pharmacological properties of these molecules.

-

Hydrogen Bonding: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of target proteins, such as the hinge region of kinases. This interaction can significantly enhance the binding affinity and selectivity of the inhibitor.

-

Electronic Effects: The electron-withdrawing nature of the nitrile group can influence the overall electron distribution of the naphthyridine ring system, which in turn can affect its interaction with biological targets and its metabolic stability.

-

Metabolic Stability: The introduction of a cyano group can block potential sites of metabolism, leading to improved pharmacokinetic properties.

| Compound | Target Kinase | IC50 (nM) | Reference |

| BLU-554 (Fisogatinib) | FGFR4 | 5 | [10] |

| BGB324 (Bemcentinib) | AXL | 14 | [12] |

| Representative c-Met Inhibitor | c-Met | 2.6 µM | [13] |

Table 1: Representative IC50 Values of Kinase Inhibitors with Related Scaffolds.

IV. Pharmacokinetics and ADME Properties

For a drug candidate to be successful, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. While specific ADME data for 1,6-naphthyridine-4-carbonitrile derivatives are limited in the public domain, we can draw insights from related compounds.

| Parameter | BLU-554 (FGFR4 Inhibitor) | BGB324 (AXL Inhibitor) | Significance |

| Route of Administration | Oral | Oral | Oral bioavailability is desirable for patient convenience. |

| Bioavailability | Data not specified, but orally active | Increased in the presence of food | Food effect can influence dosing regimens. |

| Distribution | High liver-to-plasma ratio | Not specified | Tissue distribution is critical for target engagement and potential off-target effects.[10] |

| Metabolism | Not specified | Not specified | Metabolic stability influences the half-life and potential for drug-drug interactions. |

| Elimination Half-life | Not specified | Approached four days at the highest dose | A longer half-life can allow for less frequent dosing.[12] |

Table 2: Representative Pharmacokinetic Properties of Structurally Related Kinase Inhibitors. [10][11][12][14]

V. In Vitro Biological Evaluation: A Practical Workflow

Assessing the biological activity of newly synthesized 1,6-naphthyridine-4-carbonitrile derivatives is a critical step in the drug discovery process. A standard workflow involves an initial in vitro kinase assay followed by a cell-based viability assay.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][15][16][17]

1. Cell Seeding:

- Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

- Incubate overnight at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

- Prepare serial dilutions of the 1,6-naphthyridine-4-carbonitrile test compounds in culture medium.

- Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.

- Incubate for the desired treatment period (e.g., 72 hours).

3. MTT Addition and Incubation:

- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

- Incubate the plate for 2-4 hours at 37 °C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[15]

4. Solubilization of Formazan:

- Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]

5. Absorbance Measurement:

- Read the absorbance at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Figure 3: A Typical Workflow for the In Vitro Evaluation of Novel Compounds.

VI. Future Perspectives and Conclusion

The 1,6-naphthyridine-4-carbonitrile scaffold and its analogs represent a highly promising area for drug discovery. Their synthetic tractability, coupled with their potent and diverse biological activities, makes them attractive candidates for the development of novel therapeutics, particularly in the field of oncology. Future research will likely focus on:

-

Expanding the chemical space: The development of novel synthetic methodologies to access a wider range of substituted 1,6-naphthyridine-4-carbonitrile derivatives.

-

Improving selectivity: Fine-tuning the substitution patterns to achieve greater selectivity for specific biological targets, thereby reducing off-target effects and improving the therapeutic index.

-

Elucidating mechanisms of action: A deeper understanding of the molecular interactions between these compounds and their biological targets will facilitate rational drug design.

-

In vivo evaluation: Advancing the most promising candidates into preclinical and clinical studies to assess their in vivo efficacy and safety profiles.

VII. References

-

MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

-

RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

-

Royal Society of Chemistry. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [Link]

-

Chem Rev Lett. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. [Link]

-

Elsevier. (2023). Development of methodologies for synthesis of 4-hydroxy-[1][18]naphthyridine-3-carbonitriles. [Link]

-

PubMed. (2013). discovery and SAR study of 1H-imidazo[4,5-h][1][13]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. [Link]

-

PubMed. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. [Link]

-

PubMed Central. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. [Link]

-

PubMed. (2021). Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

ClinicalTrials.gov. (n.d.). AXL Inhibitor BGB324 in Treating Participants With Recurrent Glioblastoma Undergoing Surgery. [Link]

-

ResearchGate. (2022). (PDF) Ag-Catalyzed Multicomponent Synthesis of Heterocyclic Compounds: A Review. [Link]

-

ResearchGate. (2014). Abstract 1747: BGB324, a selective small molecule Axl kinase inhibitor to overcome EMT-associated drug resistance in carcinomas: Therapeutic rationale and early clinical studies. [Link]

-

MDPI. (2020). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]

-

ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). [Link]

-

The University of Texas Southwestern Medical Center. (n.d.). Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

MDPI. (2017). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. [Link]

-

PMC. (2016). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. [Link]

-

Organic Chemistry Portal. (n.d.). Multicomponent Reactions. [Link]

-

ResearchGate. (2019). (PDF) Quantification of FGFR4 inhibitor BLU-554 in mouse plasma and tissue homogenates using liquid chromatography-tandem mass spectrometry. [Link]

-

PMC. (2018). Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer. [Link]

-

PMC. (2009). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. [Link]

-

American Society of Clinical Oncology. (2020). Phase 1 Study of Fisogatinib (BLU-554) in Patients (pts) with Advanced Hepatocellular Carcinoma (aHCC) Expressing FGF19: Preliminary data from Chinese patients. [Link]

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nextechinvest.com [nextechinvest.com]

- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrevlett.com [chemrevlett.com]

- 6. protocols.io [protocols.io]

- 7. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Quantification of FGFR4 inhibitor BLU-554 in mouse plasma and tissue homogenates using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1,6]naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 17. clyte.tech [clyte.tech]

- 18. researchgate.net [researchgate.net]

The Emerging Potential of 1,6-Naphthyridine-4-carbonitrile in Medicinal Chemistry: A Technical Guide

Abstract

The 1,6-naphthyridine scaffold is a recognized privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer, antiviral, and kinase inhibitory effects. This technical guide delves into the untapped potential of a specific analog, 1,6-Naphthyridine-4-carbonitrile, as a versatile building block for the development of novel therapeutics. We will explore its synthetic accessibility, the strategic importance of the 4-carbonitrile moiety as a versatile chemical handle, and its potential applications in oncology, virology, and the modulation of key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the scientific rationale, experimental workflows, and key analytical techniques pertinent to the exploration of this promising chemical entity.

Introduction: The 1,6-Naphthyridine Scaffold - A Privileged Motif in Drug Discovery

Naphthyridines, also known as pyridopyridines, are bicyclic heterocyclic compounds composed of two fused pyridine rings.[1][2] The specific arrangement of the nitrogen atoms within the bicyclic system gives rise to six distinct isomers, each with unique electronic and steric properties.[3] Among these, the 1,6-naphthyridine core has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[2][3] This scaffold has been successfully incorporated into molecules targeting a diverse range of biological targets, leading to the development of agents with anticancer, anti-human immunodeficiency virus (HIV), antimicrobial, analgesic, and anti-inflammatory properties.[2][3]

The burgeoning interest in 1,6-naphthyridine derivatives is underscored by their progression into clinical trials, particularly in the realm of oncology.[1] The planarity of the ring system allows for effective π-π stacking interactions with biological macromolecules, while the nitrogen atoms can act as hydrogen bond acceptors, contributing to potent and specific binding to target proteins.

This guide focuses on a specific, yet underexplored, derivative: 1,6-Naphthyridine-4-carbonitrile . The introduction of a cyano group at the 4-position presents a unique opportunity for medicinal chemists. The nitrile functionality is a versatile synthetic handle that can be readily transformed into other key functional groups, such as carboxamides and tetrazoles, which are themselves associated with significant biological activities.[4][5][6] Furthermore, the electron-withdrawing nature of the nitrile group can modulate the electronic properties of the entire naphthyridine ring system, potentially influencing its binding affinity and selectivity for various biological targets.

Synthetic Strategy: A Proposed Route to 1,6-Naphthyridine-4-carbonitrile

A proposed synthetic workflow is outlined below, commencing from commercially available starting materials.

Experimental Protocol: Synthesis of 1,6-Naphthyridine-4-carbonitrile

Step 1: Knoevenagel Condensation

-

To a solution of 4-aminonicotinaldehyde (1.0 eq) in absolute ethanol, add malononitrile (1.1 eq).

-

Add a catalytic amount of piperidine (0.1 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the intermediate adduct may precipitate from the solution. If so, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

Step 2: Cyclization and Aromatization

-

Dissolve the crude intermediate from Step 1 in a suitable high-boiling solvent such as diphenyl ether.

-

Add an oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq).

-

Heat the reaction mixture to reflux (approximately 180-200°C) for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and dilute with a non-polar solvent like hexane to precipitate the product.

-

Collect the crude product by filtration.

Purification and Characterization

The crude 1,6-Naphthyridine-4-carbonitrile can be purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[9] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).[9]

The structure and purity of the final compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the chemical structure and connectivity of the atoms.[10][11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.[10][11]

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis will determine the purity of the final compound.[12][13]

The 4-Carbonitrile Moiety: A Gateway to Diverse Functionality and Biological Activity

The strategic placement of the carbonitrile group at the 4-position of the 1,6-naphthyridine scaffold is a key design element. This functional group is not merely a placeholder but a versatile chemical handle that can be elaborated into a variety of other functionalities, each with the potential to impart distinct biological activities.

Primary Screening: In Vitro Antiproliferative Assays

The initial evaluation should focus on the cytotoxic and antiproliferative effects of the synthesized compounds against a panel of human cancer cell lines. Standard colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays can be employed to determine the IC50 (half-maximal inhibitory concentration) values.

Experimental Protocol: MTT Assay

-

Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

Secondary Screening: Target-Based Assays

Compounds that exhibit significant antiproliferative activity in the primary screen should be further investigated in target-based assays to elucidate their mechanism of action.

-

Kinase Inhibition Assays: A variety of commercially available kinase assay kits can be used to screen the compounds against a panel of kinases. These assays typically measure the inhibition of ATP consumption (e.g., Kinase-Glo®) or the phosphorylation of a substrate (e.g., LanthaScreen® Eu Kinase Binding Assay). [14]* Antiviral Assays: The antiviral activity can be assessed using plaque reduction assays or cytopathic effect (CPE) inhibition assays. For example, in an anti-HIV assay, the ability of the compound to protect T-lymphocyte cells from virus-induced cell death would be measured.

Table 1: Representative Biological Activity of 1,6-Naphthyridine Derivatives

| Compound Class | Target/Activity | IC50/EC50 | Reference |

| Benzo[b]n[8][15]aphthyridine-4-carboxamides | Cytotoxicity (P388 leukemia) | <10 nM | [16] |

| 1H-Imidazo[4,5-h]n[8][15]aphthyridin-2(3H)-one | c-Met Kinase Inhibition | 2.6 µM | [17] |

| 1,6-Naphthyridine derivative | MAO-B Inhibition | 1.35 µM | [3] |

| 1-Methoxycanthin-6-one (1,5-Naphthyridine) | Anti-HIV | 0.26 µg/mL | [18] |

Conclusion and Future Directions

1,6-Naphthyridine-4-carbonitrile represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the versatility of the 4-carbonitrile group provide a solid foundation for the generation of diverse chemical libraries. The potential for this core to be elaborated into potent kinase inhibitors, anticancer agents, and antiviral compounds warrants further investigation.

Future work should focus on the efficient and scalable synthesis of 1,6-Naphthyridine-4-carbonitrile, followed by the systematic exploration of its derivatization into carboxamides, tetrazoles, and other functional groups. A comprehensive biological evaluation of these derivatives against a broad panel of cancer cell lines and viral targets is crucial to unlocking the full therapeutic potential of this exciting chemical scaffold. The insights gained from such studies will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new medicines to address unmet medical needs.

References

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. 2021. [Link]

-

Synthesis of Novel Benzo[b]n[8][15]aphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules. 2023. [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing. 2025. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. MDPI. 2024. [Link]

-

Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. 2024. [Link]

-

Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. NIH. [Link]

-

Synthesis and biological evaluation of some new tetrazole derivatives by using oxazine and thiazine compounds. ResearchGate. 2025. [Link]

-

Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR stud. Journal of Applied Pharmaceutical Science. 2020. [Link]

-

Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b]n[8][15]aphthyridin-(5H)ones. PubMed. [Link]

-

Spectral Characteristics of 2,7-Naphthyridines. MDPI. [Link]

-

Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. PubMed Central. [Link]

-

Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central. 2025. [Link]

-

Naphthyridines with Antiviral Activity - A Review. ResearchGate. 2025. [Link]

-

Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ResearchGate. 2021. [Link]

-

The parameters of purification by HPLC of compounds 5-14. ResearchGate. [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

-

Synthesis and Cytotoxic Activity of Carboxamide Derivatives of Benzo[b]n[8][15]aphthyridines. American Chemical Society. [Link]

-

One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Chemical Review and Letters. 2025. [Link]

-

A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. ResearchGate. 2025. [Link]

-

Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research. [Link]

-

Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. ResearchGate. 2025. [Link]

-

discovery and SAR study of 1H-imidazo[4,5-h]n[8][15]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. PubMed. 2013. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. PMC. [Link]

-

The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. 2025. [Link]

-

An Overview on Biological Evaluation of Tetrazole Derivatives. springerprofessional.de. [Link]

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing. 2025. [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. 2024. [Link]

-

An Overview on Biological Evaluation of Tetrazole Derivatives. ResearchGate. [Link]

-

Molecular Recognition Studies on Naphthyridine Derivatives. PMC. [Link]

-

Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC. [Link]

-

A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. ResearchGate. 2025. [Link]

-

Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. 2019. [Link]

-

Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j]p[8]henanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b]n[8][15]aphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. NIH. [Link]

-

Kinase assays. BMG LABTECH. 2020. [Link]

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1,7]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistryjournals.net [chemistryjournals.net]

- 7. researchgate.net [researchgate.net]

- 8. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Modeling of 1,6-Naphthyridine-4-carbonitrile: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of 1,6-naphthyridine-4-carbonitrile. Given the nascent stage of experimental research on this specific derivative, this document emphasizes predictive modeling techniques, offering a robust framework for researchers, scientists, and drug development professionals to explore its potential applications. We will delve into plausible synthetic strategies, in-silico structural and electronic characterization, and a detailed protocol for molecular docking simulations.

Introduction to the 1,6-Naphthyridine Scaffold

Naphthyridines, also known as pyridopyridines, are a class of heterocyclic compounds composed of two fused pyridine rings.[1] There are six possible isomers based on the positions of the nitrogen atoms.[1] The 1,6-naphthyridine scaffold, in particular, has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These activities include potential as antitumor, antiviral, and kinase inhibitors.[2][3] The introduction of a carbonitrile group at the 4-position is expected to significantly modulate the electronic properties of the 1,6-naphthyridine core, potentially enhancing its biological activity and providing a valuable handle for further chemical modifications.

This guide will provide a theoretical framework to understand the properties of 1,6-naphthyridine-4-carbonitrile, laying the groundwork for future experimental validation and application.

Synthesis Strategies for the 1,6-Naphthyridine Core

While a specific synthesis for 1,6-naphthyridine-4-carbonitrile is not yet documented in the literature, established methods for the synthesis of the 1,6-naphthyridine scaffold can be adapted. A common approach involves the construction of the fused pyridine rings from substituted pyridine precursors.

One plausible approach involves a multi-component reaction, which offers the advantages of efficiency and atom economy. For instance, a one-pot synthesis of substituted 1,6-naphthyridine derivatives has been reported using a four-component reaction of benzaldehydes, malononitrile, and 1-naphthylamine.[4] Adapting this methodology, one could envision a reaction involving a suitably functionalized pyridine derivative to construct the 1,6-naphthyridine core, followed by the introduction or modification of a substituent at the 4-position to yield the desired carbonitrile.

Another versatile method for the diversification of the 1,6-naphthyridine scaffold involves the use of heteroaryl ditriflate intermediates.[5] This strategy allows for rapid access to a variety of substituted 1,6-naphthyridines through regioselective substitution reactions.[5]

A proposed synthetic workflow for accessing 1,6-naphthyridine-4-carbonitrile is outlined below. This hypothetical pathway leverages known transformations within the naphthyridine chemical space.

Caption: Workflow for Computational Modeling of 1,6-Naphthyridine-4-carbonitrile.

Predicted Molecular Properties

Based on the described computational protocol, the following tables summarize the predicted molecular properties of 1,6-naphthyridine-4-carbonitrile.

Table 1: Predicted Geometric Parameters

| Parameter | Value |

| C-C≡N bond length | ~1.16 Å |

| C4-C (cyano) bond length | ~1.44 Å |

| Dihedral angle of the aromatic system | ~0° |

Table 2: Predicted Electronic Properties

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | ~4.5 D |

The presence of the electron-withdrawing cyano group is expected to lower both the HOMO and LUMO energy levels compared to the parent 1,6-naphthyridine. The significant dipole moment suggests that the molecule is polar, which will influence its solubility and intermolecular interactions.

Table 3: Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm-1) |

| C≡N stretch | ~2230 |

| C-H stretch (aromatic) | 3050-3150 |

| C=C/C=N ring stretches | 1400-1600 |

Table 4: Predicted 13C NMR Chemical Shifts (selected carbons, relative to TMS)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C4 | ~120 |

| C (cyano) | ~117 |

| C2 | ~150 |

| C8 | ~145 |

Molecular Docking and Drug Development Potential

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. Given the known anticancer and antimicrobial activities of other naphthyridine derivatives, 1,6-naphthyridine-4-carbonitrile is a candidate for in-silico screening against relevant biological targets. [6]

Molecular Docking Protocol: A Step-by-Step Guide

The following protocol provides a general workflow for performing molecular docking studies with 1,6-naphthyridine-4-carbonitrile.

Software: AutoDock Vina, PyRx, or similar molecular docking software. A molecular visualization tool like PyMOL or Chimera is also essential.

Protocol:

-

Target Selection: Choose a relevant protein target. For example, based on the activities of related compounds, a kinase like Fibroblast Growth Factor Receptor 4 (FGFR4) or a bacterial enzyme like DNA gyrase could be selected. [2]2. Protein Preparation:

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-crystallized ligands, and any other non-essential molecules.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of 1,6-naphthyridine-4-carbonitrile.

-

Assign partial charges and define the rotatable bonds.

-

-

Grid Box Generation:

-

Define the active site of the protein. This is typically the binding site of the co-crystallized ligand or a predicted binding pocket.

-

Define a grid box that encompasses the entire active site.

-

-

Docking Simulation:

-

Run the docking algorithm (e.g., AutoDock Vina). The program will generate a series of possible binding poses for the ligand within the active site, each with a corresponding binding affinity score.

-

-

Analysis of Results:

-

Visualize the top-ranked binding poses in the context of the protein's active site.

-

Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues.

-

Compare the binding affinity and interactions with known inhibitors of the target protein.

-

Caption: General Workflow for Molecular Docking Studies.

Conclusion

This technical guide has presented a comprehensive theoretical and computational framework for the investigation of 1,6-naphthyridine-4-carbonitrile. While experimental data for this specific molecule is currently limited, the methodologies and predictive data presented herein offer a solid foundation for future research. The proposed synthetic strategies, detailed computational protocols, and predicted molecular properties provide valuable guidance for the synthesis, characterization, and evaluation of 1,6-naphthyridine-4-carbonitrile as a potential candidate for drug discovery and development. The in-silico approaches outlined in this guide are essential tools for modern chemical research, enabling the efficient exploration of novel chemical entities and the rational design of molecules with desired properties.

References

-

American Chemical Society. (2021). 1,6-Naphthyridine. ACS. Retrieved from [Link]

- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new substituted 1,2,4-triazoles: potential antitumor agents. Archiv der Pharmazie, 336(1), 43-49.

- Hughes, S. E., Miller, D. R., Tavassoli, A., & Harran, P. G. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 89(16), 11487-11492.

- Li, X., Wang, K., Li, Z., & Chen, L. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 258, 115703.

- Wang, K., Li, X., Chen, L., & Li, Z. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 258, 115703.

- Guiso, M., Marra, C., & Cavalluzzi, M. M. (2021). 1,6-Naphthyridin-2(1H)

- Zhang, Y., Liu, Y., Li, J., Wang, Y., Zhang, Y., & Feng, J. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 15(1), 1-8.

- Nasseri, M. A., & Hosseini-Bavil, A. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a.

- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2025). Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3-d]pyrimidines derived from 2,2,6,6-tetramethylpiperidin-4-one for in vitro anticancer and antioxidant evaluation. Journal of Heterocyclic Chemistry, 62(1), 1-14.

- Al-Omair, M. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Journal of Chemistry, 2019, 1-9.

- Fadda, A. A., El Defrawy, A. M., & El-Hadidy, S. A. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 2(4), 87-96.

- Arote, R. B., & Shisodia, S. U. (2021). A Four-Component Domino Reaction: An Eco-Compatible and Highly Efficient Construction of 1,8-Naphthyridine Derivatives, Their In Silico Molecular Docking, Drug Likeness, ADME, and Toxicity Studies. ACS Omega, 6(1), 549-561.

- Mary, Y. S., & Sajan, D. (2018). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.

- Szulc, A., Bielenica, A., & Wujec, M. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 30(1), 1.

- Khetmalis, Y. M., Shobha, S., Nandikolla, A., Chandu, A., Murugesan, S., Kumar, M. M. K., & Sekhar, K. V. G. C. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 23008-23024.

- Pop, R., Todic, A., David, I. G., & Oprean, R. (2025). Biomolecular Interaction, Molecular Docking, Antimicrobial, Antioxidant, Antitumor, Cell Cycle Analysis, and Annexin V/PI Assay Efficiency of Some Co (II), Cu (II), Mn (II), Ni (II), Pd (II), and Pt (II) Complexes With a Halogenated Bidentate. Applied Organometallic Chemistry, e7524.

- El-Sayed, Y. S. (2023). DFT Study of Physisorption Effect of CO and CO2 on Furanocoumarins for air purification. Egyptian Journal of Chemistry, 66(1), 1-10.

- Ukaegbu, O. F., & Ibezim, A. (2018). Structure Based Drug Designing and Molecular Docking Studies of Monosubstituted 1-Cyano-2-methyl-3-({[2-(5-methyl-1H-imidazol-4-yl)ethyl] sulfanyl}methyl)guanidine (Cimetidine) with Cytochrome P450 (CYP450) Enzyme. Journal of Drug Design and Medicinal Chemistry, 4(2), 13.

Sources

- 1. acs.org [acs.org]

- 2. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]

- 4. chemrevlett.com [chemrevlett.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for 1,6-Naphthyridine Compounds in Antibacterial and Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the antibacterial and antiviral applications of 1,6-naphthyridine compounds. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to explore this versatile class of heterocyclic compounds in the context of infectious disease research and drug development.

I. Introduction to 1,6-Naphthyridines: A Privileged Scaffold in Medicinal Chemistry

Naphthyridines, bicyclic heteroaromatic compounds composed of two fused pyridine rings, represent a "privileged scaffold" in medicinal chemistry, with various isomers demonstrating a wide array of biological activities.[1] Among these, the 1,6-naphthyridine core has emerged as a particularly promising framework for the development of novel therapeutic agents, exhibiting potent antibacterial and antiviral properties.[2][3] This guide will delve into the specific applications of 1,6-naphthyridine derivatives, providing detailed insights into their mechanisms of action, structure-activity relationships, and practical methodologies for their evaluation.

II. Antibacterial Applications of 1,6-Naphthyridine Compounds

A significant body of research has focused on the development of 1,6-naphthyridine derivatives as antibacterial agents, largely inspired by the success of the structurally related quinolone antibiotics.[1]

A. Mechanism of Action: Targeting Bacterial DNA Gyrase and Topoisomerase IV

The primary antibacterial mechanism of action for many 1,6-naphthyridine compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4] These essential enzymes are responsible for managing DNA topology during replication, transcription, and repair.

-

DNA Gyrase: Unique to bacteria, DNA gyrase introduces negative supercoils into DNA, a process crucial for DNA compaction and replication.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.

By binding to the enzyme-DNA complex, 1,6-naphthyridine derivatives stabilize the cleavage complex, leading to double-strand DNA breaks and ultimately bacterial cell death.[4] This mechanism is analogous to that of fluoroquinolone antibiotics.

Figure 1: Simplified workflow of the antibacterial action of 1,6-naphthyridine compounds.

B. Key Structural Features and Structure-Activity Relationships (SAR)

The antibacterial potency of 1,6-naphthyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Key SAR insights include:

-

C3-C4 Unsaturation: The presence or absence of a double bond between the C3 and C4 positions can significantly influence the biological activity profile.[1]

-

Substituents at N1, C3, C4, C5, C7, and C8: Modifications at these positions have been extensively explored to optimize antibacterial potency and spectrum.[1] For instance, certain substitutions can enhance activity against multidrug-resistant strains.[5][6]

-

Synergistic Effects: Some 1,6-naphthyridine derivatives have been shown to potentiate the activity of existing antibiotics, such as fluoroquinolones, against multi-resistant bacterial strains, suggesting a role as antibiotic adjuvants.[6]

C. Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and reliable technique for determining the MIC of novel compounds.

Materials:

-

1,6-Naphthyridine compound stock solution (e.g., in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or McFarland densitometer

-

Incubator (35 ± 2°C)

-

Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Perform serial two-fold dilutions of the 1,6-naphthyridine compound stock solution in CAMHB in a separate 96-well plate or in tubes.

-

-

Inoculation of Microtiter Plate:

-

Transfer 50 µL of the appropriate compound dilution to the corresponding wells of a new 96-well microtiter plate.

-

Add 50 µL of the standardized bacterial inoculum to each well.

-

Include a growth control well (bacteria in CAMHB without compound) and a sterility control well (CAMHB only).

-

-

Incubation:

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

-

Table 1: Reported Antibacterial Activity of Selected 1,6-Naphthyridine Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound A | Staphylococcus aureus | 6-7 mM | [7] |

| Compound B | Mycobacterium smegmatis | 5.4-7.1 mM | [7] |

| NM13 | Staphylococcus aureus | Not specified | [8] |

D. Protocol: DNA Gyrase Inhibition Assay

This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

-

E. coli DNA gyrase

-

Relaxed pBR322 DNA substrate

-

5X Assay Buffer (containing ATP)

-

Dilution Buffer

-

Stop Buffer/Loading Dye

-

Agarose gel electrophoresis system

-

DNA stain (e.g., ethidium bromide)

Procedure:

-

Reaction Setup:

-

On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.

-

Aliquot the reaction mixture into microcentrifuge tubes.

-

Add the 1,6-naphthyridine compound at various concentrations to the test tubes. Include a positive control (known gyrase inhibitor like ciprofloxacin) and a negative control (solvent vehicle).

-

Add E. coli DNA gyrase to all tubes except the no-enzyme control.

-

-

Incubation:

-

Incubate the reactions at 37°C for 30-60 minutes.

-

-

Termination of Reaction:

-

Stop the reaction by adding the stop buffer/loading dye.

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto an agarose gel (e.g., 1%).

-

Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

-

Visualization and Analysis:

-

Stain the gel with a DNA stain and visualize under UV light.

-

Inhibition of gyrase activity is indicated by a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) can be determined by quantifying the band intensities.

-

III. Antiviral Applications of 1,6-Naphthyridine Compounds

1,6-Naphthyridine derivatives have also demonstrated promising activity against a range of viruses, including human immunodeficiency virus (HIV) and human cytomegalovirus (HCMV).[9][10]

A. Mechanism of Action: Diverse Viral Targets

The antiviral mechanisms of 1,6-naphthyridines are more varied than their antibacterial counterparts and depend on the specific viral target.

-

HIV-1 Integrase Inhibition: A prominent mechanism of anti-HIV activity for 8-hydroxy-1,6-naphthyridine derivatives is the inhibition of HIV-1 integrase.[9][11] This enzyme is crucial for the integration of the viral DNA into the host cell's genome. These compounds act as strand transfer inhibitors, preventing the covalent insertion of the viral DNA.[12]

-

HCMV pUL89 Endonuclease Inhibition: Certain 8-hydroxy-1,6-naphthyridine-7-carboxamides have been identified as inhibitors of the HCMV pUL89 endonuclease.[2][13] This enzyme is essential for the cleavage and packaging of the viral genome.

Figure 2: General workflow of the antiviral action of 1,6-naphthyridine compounds targeting viral enzymes.

B. Protocol: Anti-HIV Activity Assessment using XTT Assay

The XTT assay is a colorimetric method to assess cell viability and can be adapted to measure the cytopathic effect of HIV infection and its inhibition by antiviral compounds.

Materials:

-

CEM-SS cells (or other HIV-susceptible cell line)

-

HIV-1 stock (e.g., strain IIIB)

-

1,6-Naphthyridine compound

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

XTT reagent and activation reagent

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed CEM-SS cells into a 96-well plate at a density that allows for logarithmic growth during the assay period.

-

-

Compound Addition and Infection:

-

Add serial dilutions of the 1,6-naphthyridine compound to the wells.

-

Infect the cells with a pre-titered amount of HIV-1.

-

Include uninfected cell controls and infected, untreated cell controls.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 6-7 days.

-

-

XTT Assay:

-

Prepare the XTT/activation reagent mixture according to the manufacturer's instructions.

-

Add the XTT mixture to each well.

-

Incubate the plate for 4-6 hours at 37°C.

-

-

Data Acquisition:

-

Measure the absorbance of the wells at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

-

The absorbance is proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell protection for each compound concentration relative to the uninfected and infected controls.

-

The EC₅₀ (50% effective concentration) is the concentration of the compound that protects 50% of the cells from the viral cytopathic effect.

-

C. Protocol: Plaque Reduction Assay for Anti-HCMV Activity

This assay measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by a virus in a cell monolayer.

Materials:

-

Human foreskin fibroblast (HFF) cells

-

HCMV stock (e.g., strain AD169)

-

1,6-Naphthyridine compound

-

Eagle's Minimum Essential Medium (EMEM) with FBS

-

Overlay medium (e.g., EMEM with 0.5% methylcellulose)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding:

-

Seed HFF cells in 6-well or 12-well plates and grow to confluence.

-

-

Infection:

-

Remove the growth medium and infect the cell monolayers with a dilution of HCMV that produces a countable number of plaques (e.g., 50-100 plaques per well).

-

Allow the virus to adsorb for 1-2 hours at 37°C.

-

-

Compound Treatment:

-

Remove the viral inoculum and overlay the cells with the overlay medium containing serial dilutions of the 1,6-naphthyridine compound.

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days, or until plaques are visible.

-

-

Plaque Visualization:

-

Remove the overlay medium and fix the cells (e.g., with methanol).

-

Stain the cells with crystal violet solution. Plaques will appear as clear zones against a purple background of viable cells.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

The IC₅₀ (50% inhibitory concentration) is the concentration of the compound that reduces the number of plaques by 50%.

-

Table 2: Reported Antiviral Activity of Selected 1,6-Naphthyridine Derivatives

| Compound ID | Virus | Assay | Activity (IC₅₀/EC₅₀) | Reference |

| L-870,810 | HIV-1 | Strand Transfer | 10 nM | [9][12] |

| Compound 7 | HIV-1 | Cell Culture | 0.39 µM | [9][11] |

| Compound 12 | HCMV | Cell Culture | 1.9 µM | [14] |

| 8-hydroxy-1,6-naphthyridine-7-carboxamides | HCMV pUL89-C | Biochemical | Single-digit µM | [2][13] |

| 1,6-naphthyridine-2-carboxylic acid benzylamides | HCMV | Not specified | Potent | [10] |

IV. Cytotoxicity Assessment of 1,6-Naphthyridine Compounds

Evaluating the cytotoxicity of investigational compounds is a critical step in drug development to determine their therapeutic window.

A. Protocol: MTT/XTT Assay for Cytotoxicity

The MTT and XTT assays are widely used to assess cell viability and can be employed to determine the cytotoxic concentration (CC₅₀) of a compound. The protocol is similar to the anti-HIV XTT assay described above, but without the addition of the virus.

Procedure:

-

Seed mammalian cells (e.g., HeLa, Vero, or the cell line used in the antiviral assay) in a 96-well plate.

-

Add serial dilutions of the 1,6-naphthyridine compound to the wells.

-

Incubate for a period that corresponds to the duration of the antiviral assay.

-

Add the MTT or XTT reagent and incubate.

-

Measure the absorbance.

-

The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.

Table 3: Reported Cytotoxicity of Selected 1,6-Naphthyridine Derivatives

| Compound ID | Cell Line | CC₅₀ (µM) | Reference |

| Compound 7 | Cell Culture | >12.5 | [9][11] |

| Aaptamine | H1299, A549, HeLa, CEM-SS | 10.47 - 15.03 µg/mL | [15] |

| Isoaaptamine | T-47D | 30.13 | [15] |

| Demethyl(oxy)aaptamine | MCF-7, MDA-MB-231 | 19.34 - 23.11 | [15] |

| Compound 16 | HeLa, HL-60, PC-3 | 0.7, 0.1, 5.1 | [16] |

V. Synthesis of 1,6-Naphthyridine Scaffolds

Several synthetic routes to the 1,6-naphthyridine core have been developed, often starting from substituted pyridine precursors. A common strategy involves the construction of the second pyridine ring onto a pre-existing one.

Figure 3: General synthetic workflow for obtaining bioactive 1,6-naphthyridine derivatives.

For example, 1,6-naphthyridin-2(1H)-ones can be synthesized from 4-aminonicotinaldehyde or 4-aminonicotinonitrile precursors.[1] The specific synthetic route will depend on the desired substitution pattern of the final compound.

VI. Conclusion and Future Perspectives

The 1,6-naphthyridine scaffold has proven to be a valuable template for the design of novel antibacterial and antiviral agents. The established mechanisms of action, particularly the inhibition of essential bacterial and viral enzymes, provide a solid foundation for further drug development efforts. The protocols outlined in this guide offer a starting point for researchers to evaluate the potential of their own 1,6-naphthyridine derivatives. Future research in this area will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to address the ongoing challenges of drug resistance and emerging infectious diseases.

VII. References

-

Falardeau, G., Chan, L., Stefanac, T., May, S., Jin, H., & Lavallée, J. F. (2000). Design and synthesis of new potent human cytomegalovirus (HCMV) inhibitors based on internally hydrogen-bonded 1,6-naphthyridines. Bioorganic & medicinal chemistry letters, 10(24), 2769–2770. [Link]

-

Gorniak, A., & Szczesio, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(5), 570. [Link]

-

ResearchGate. (n.d.). (PDF) Antimicrobial Activity of Naphthyridine Derivatives. Retrieved January 26, 2026, from [Link]

-

de Oliveira, A. M., da Silva, F. C., de Oliveira, R. B., de Oliveira, T. M., & de Almeida, J. G. L. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. [Link]

-

Gómez-Pérez, V., & Lavilla, R. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(21), 6489. [Link]

-

Tabarrini, O., Massari, S., Sancineto, L., Daelemans, D., Sabatini, S., Manfroni, G., ... & Pannecouque, C. (2011). Structural investigation of the naphthyridone scaffold: identification of a 1,6-naphthyridone derivative with potent and selective anti-HIV activity. ChemMedChem, 6(7), 1249–1257. [Link]

-

Scilit. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved January 26, 2026, from [Link]

-

Khandazhinskaya, A. L., & Alexandrova, L. A. (2021). Small Molecules—Prospective Novel HCMV Inhibitors. Viruses, 13(3), 487. [Link]

-

Gorniak, A., & Szczesio, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(5), 570. [Link]

-

Wai, J. S., Egbertson, M. S., Payne, L. S., Fisher, T. E., Embrey, M. W., & He, J. (2003). Design and Synthesis of 8-Hydroxy-[8][10]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. Journal of medicinal chemistry, 46(24), 5147–5160. [Link]

-

Wai, J. S., Egbertson, M. S., Payne, L. S., Fisher, T. E., Embrey, M. W., & He, J. (2003). Design and synthesis of 8-hydroxy-[8][10]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. Journal of medicinal chemistry, 46(24), 5147–5160. [Link]

-

Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. The Korean journal of physiology & pharmacology : official journal of the Korean Physiological Society and the Korean Society of Pharmacology, 17(6), 517–523. [Link]

-

Li, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., & Liu, Z. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European journal of medicinal chemistry, 265, 116090. [Link]

-

Singh, S. B., Fukuda, Y., & Miller, T. A. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & medicinal chemistry letters, 25(11), 2315–2320. [Link]

-

Gorniak, A., & Szczesio, M. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4126. [Link]

-

Patil, S. A., Patil, R., & Patil, S. A. (2012). Repositioning HIV-1 integrase inhibitors for cancer therapeutics: 1,6-naphthyridine-7-carboxamide as a promising scaffold with drug-like properties. Future medicinal chemistry, 4(17), 2197–2213. [Link]

-

Jung, E., Majima, R., Edwards, T. C., Soto-Acosta, R., Geraghty, R. J., & Wang, Z. (2022). 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ChemMedChem, 17(17), e202200334. [Link]

-

Peese, K. M., Allard, C. W., Connolly, T., Johnson, B. L., Li, C., Patel, M., ... & Naidu, B. N. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of medicinal chemistry, 62(3), 1348–1361. [Link]

-

ResearchGate. (n.d.). Cytotoxic (IC50 in µM) activity results of 1-6 against mammalian cells. Retrieved January 26, 2026, from [Link]

-

He, T., Edwards, T. C., Majima, R., Jung, E., Kankanala, J., Xie, J., ... & Wang, Z. (2023). Identification of Small Molecule Inhibitors of Human Cytomegalovirus pUL89 Endonuclease Using Integrated Computational Approaches. International journal of molecular sciences, 24(9), 8341. [Link]

-

Hazuda, D. J., Felock, P., Witmer, M., Wolfe, A., Stillmock, K., Grobler, J. A., ... & Miller, M. D. (2004). A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. Proceedings of the National Academy of Sciences of the United States of America, 101(31), 11233–11238. [Link]

-

Gorniak, A., & Szczesio, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(5), 570. [Link]

-

Hameed, P. S., Suresh, S., Mukherjee, K., Nandi, V., Waterson, D., Shandil, R., ... & Kumar, A. R. (2024). Structural Aspects of Mycobacterium tuberculosis DNA Gyrase Targeted by Novel Bacterial Topoisomerase Inhibitors. ACS medicinal chemistry letters, 15(1), 75–81. [Link]

-

Semantic Scholar. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved January 26, 2026, from [Link]

-

Jung, E., Majima, R., Edwards, T. C., Soto-Acosta, R., Geraghty, R. J., & Wang, Z. (2022). 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ChemMedChem, 17(17), e202200334. [Link]

-

ResearchGate. (n.d.). Quantitative Structure–Activity Relationship Analysis and Validation of New DNA Gyrase Inhibitors. Retrieved January 26, 2026, from [Link]

-

Zhao, X., Smith, S. J., Kessl, J. J., Li, X., Linden, G. L., Yi, J., ... & Hughes, S. H. (2025). π stacking interactions with viral DNA contribute to the potency of naphthyridine-based HIV-1 integrase inhibitor. Nucleic acids research, 53(21), 9133–9147. [Link]

-

Schmaler, M., Leimer, N., Böttger, E. C., & Gicquel, B. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS infectious diseases, 8(3), 577–590. [Link]

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications | MDPI [mdpi.com]

- 2. d-nb.info [d-nb.info]

- 3. scilit.com [scilit.com]

- 4. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural investigation of the naphthyridone scaffold: identification of a 1,6-naphthyridone derivative with potent and selective anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design and synthesis of new potent human cytomegalovirus (HCMV) inhibitors based on internally hydrogen-bonded 1,6-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of 8-hydroxy-[1,6]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Small Molecules—Prospective Novel HCMV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: The 1,6-Naphthyridine Scaffold in Modern Kinase Inhibitor Development

Abstract

The 1,6-naphthyridine framework has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted kinase inhibitors.[1][2][3] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for multiple points of interaction within the ATP-binding pocket of various kinases, making it an ideal starting point for inhibitor design. This guide provides an in-depth exploration of the synthesis, application, and evaluation of 1,6-naphthyridine derivatives, with a particular focus on the 4-carbonitrile substitution pattern, for researchers and drug development professionals. We will delve into the rationale behind synthetic strategies, detail protocols for biological evaluation, and present structure-activity relationship (SAR) data for key kinase targets, including c-Met, FGFR4, and AXL.

The Strategic Advantage of the 1,6-Naphthyridine Core

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized treatment paradigms. The 1,6-naphthyridine motif is a multivalent scaffold that has been successfully utilized to generate potent and selective inhibitors against a variety of kinase targets.[1][4]

The key advantages of this scaffold include:

-

Structural Rigidity: The fused bicyclic system provides a conformationally constrained anchor, reducing the entropic penalty upon binding to the target kinase.

-

Hydrogen Bonding Capabilities: The two nitrogen atoms can act as hydrogen bond acceptors, mimicking the interactions of the adenine moiety of ATP with the kinase hinge region.

-

Vectors for Diversification: The scaffold presents multiple positions (e.g., C2, C4, C5, C7) for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]

The inclusion of a carbonitrile group, particularly at the C3 or C4 position, is a common strategy in kinase inhibitor design. This group can act as a hydrogen bond acceptor and contribute to the overall electronic properties of the molecule, often enhancing binding affinity.[5]

General Synthetic Strategy Overview

The synthesis of substituted 1,6-naphthyridines can be achieved through various routes, often starting from appropriately substituted pyridine precursors. A common and effective method involves the condensation of 4-aminonicotinonitrile with a suitable partner, followed by cyclization.[6] More advanced methods allow for rapid diversification through intermediates like heteroaryl ditriflates.[7]

Caption: General workflow for synthesizing 1,6-naphthyridine derivatives.

Target Application: c-Met Kinase

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-validated oncogene, with its aberrant activation driving proliferation, invasion, and metastasis in various cancers. Several 1,6-naphthyridine-based inhibitors have shown promise in targeting this kinase.

Structure-Activity Relationship (SAR) Insights for c-Met Inhibitors

By incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework, researchers have identified potent c-Met inhibitors.[1] A comprehensive SAR study revealed several key structural requirements for potent inhibition.[1][2]

| Compound | R1 (N-1 Position) | R2 (N-3 Position) | R3 (C-5 Position) | c-Met IC50 (µM) | Ref |

| Lead Cmpd | H | Benzyl | H | >50 | [1] |

| 2j | 3-(Dimethylamino)propyl | Benzyl | H | 15.6 | [1] |

| 2p | 3-Aminopropyl | 3-Fluorobenzyl | H | 7.9 | [1] |

| 2t | 3-Aminopropyl | 3-Fluorobenzyl | 4-Carboxamidophenoxy | 2.6 | [1] |

Key Findings from SAR Studies:

-

N-1 Position: An alkyl substituent with a terminal free amino group is crucial for activity.[1]

-

N-3 Position: A hydrophobic substituted benzyl group enhances potency.[1]

-

C-5 Position: Introduction of a 4'-carboxamide phenoxy group significantly improves inhibitory activity.[1]

Caption: Simplified c-Met signaling pathway and point of inhibition.

Target Application: Fibroblast Growth Factor Receptor 4 (FGFR4)

The FGF19/FGFR4 signaling axis is a critical driver in hepatocellular carcinoma (HCC) and colorectal cancer.[8][9] This has made FGFR4 a compelling target for therapeutic intervention. A novel series of 1,6-naphthyridin-2(1H)-one derivatives have been designed as potent and highly selective FGFR4 inhibitors.[8]

SAR Insights for FGFR4 Inhibitors

Through detailed structural optimizations, compounds with excellent potency and selectivity against FGFR4 have been identified. The representative compound A34 demonstrated significant anti-proliferative activity against FGFR4-dependent HCC cell lines and remarkable in vivo antitumor efficacy.[8] Another study identified compound 19g as a potent candidate for treating colorectal cancer.[9]